Androgen Receptor Binding Affinity: Oxendolone vs. Cyproterone Acetate and Spironolactone
Oxendolone exhibits markedly lower androgen receptor (AR) binding affinity compared to cyproterone acetate. In a comprehensive comparative analysis of AR ligands, oxendolone demonstrated a relative binding affinity (RBA) of 0.8% (relative to a reference androgen), whereas cyproterone acetate displayed an RBA of 1.7% [1]. Cyproterone (the non-esterified parent compound) showed an even lower RBA of 0.1% [1]. Spironolactone, another steroidal antiandrogen, exhibited an RBA of 0.4% [1]. These quantitative differences establish a clear binding affinity hierarchy among steroidal antiandrogens that is critical for experimental design and pharmacological interpretation.
| Evidence Dimension | Relative Binding Affinity (RBA) for Androgen Receptor |
|---|---|
| Target Compound Data | 0.8% RBA |
| Comparator Or Baseline | Cyproterone acetate: 1.7% RBA; Cyproterone: 0.1% RBA; Spironolactone: 0.4% RBA |
| Quantified Difference | Oxendolone RBA is 53% lower than cyproterone acetate (0.8% vs 1.7%); 8-fold higher than cyproterone; 2-fold higher than spironolactone |
| Conditions | Competitive radioligand binding assay using rat prostate cytosol; RBA calculated relative to reference androgen (R1881 or DHT) |
Why This Matters
The substantially lower AR binding affinity of oxendolone relative to cyproterone acetate (0.8% vs 1.7% RBA) dictates that these compounds are not interchangeable in receptor occupancy studies or in applications requiring potent AR antagonism, guiding proper selection for structure-activity relationship (SAR) investigations.
- [1] Gao W, Bohl CE, Dalton JT. Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews. 2005;105(9):3352-3370. Table 3. View Source
